![molecular formula C10H22Cl2N2O2 B2878071 Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride CAS No. 1955541-31-7](/img/structure/B2878071.png)
Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride
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Overview
Description
Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride: is a chemical compound with the molecular formula C10H22Cl2N2O2 . It is a derivative of piperidine and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with methyl acrylate followed by amination and hydrochloride formation . The reaction conditions typically involve the use of strong acids and bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving reactor vessels and controlled temperature and pressure conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as chromium(VI) oxide or potassium permanganate .
Reduction: Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Often carried out with nucleophiles such as amines or halides under acidic or basic conditions .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones .
Reduction: Production of amines or alcohols .
Substitution: Generation of alkylated or acylated derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology: It serves as a probe or intermediate in the study of biological systems , including enzyme inhibition and receptor binding assays.
Medicine: The compound is explored for its potential therapeutic applications , such as in the development of antidepressants and antipsychotics .
Industry: It is utilized in the manufacture of polymers and plastics , where it acts as a modifier to enhance material properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as receptors and enzymes . The exact mechanism may vary depending on the specific application, but it generally involves binding to active sites and modulating biological processes .
Comparison with Similar Compounds
Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate dihydrochloride
Methyl 3-[2-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride
Uniqueness: Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride is unique in its structural configuration , which influences its reactivity and biological activity compared to similar compounds.
Biological Activity
Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride, with the molecular formula C10H22Cl2N2O2, is a piperidine derivative notable for its potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural features that facilitate interactions with various biological targets, which may lead to therapeutic applications.
Structural Characteristics
The compound consists of a piperidine ring substituted with an aminomethyl group and an ester functional group. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Weight : 273.2 g/mol
- Chemical Structure :
- SMILES :
COC(=O)CCN1CCC(CC1)CN.Cl.Cl
- SMILES :
These features contribute to its ability to engage in hydrogen bonding and modulate biochemical pathways, making it a significant intermediate in pharmaceutical synthesis.
Research indicates that this compound exhibits several biological activities through its interaction with various receptors and enzymes. Notable findings include:
- Receptor Interactions : The compound has shown potential in binding studies with muscarinic acetylcholine receptors, particularly M3R, which are implicated in cancer progression and neuronal signaling pathways . Activation of these receptors can lead to cell proliferation and resistance to apoptosis, suggesting a role in cancer biology.
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's . This inhibition could provide therapeutic benefits by enhancing cholinergic signaling.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that derivatives of piperidine compounds, including this compound, exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from similar structures have shown improved efficacy against hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .
- Neuroprotective Effects : Research has indicated that certain piperidine derivatives can enhance cognitive function by inhibiting cholinesterases, thus increasing acetylcholine levels in the brain. This mechanism is particularly relevant for treating Alzheimer's disease, where cholinergic dysfunction is a hallmark .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-Methylpiperidine | C6H13N | Simple piperidine derivative; used as solvent |
4-Aminopiperidine | C5H11N | Contains an amino group; utilized in drug synthesis |
Piperazine | C4H10N2 | Cyclic amine; known for pharmaceutical applications |
This table highlights how this compound combines features from multiple derivatives, enhancing its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-14-10(13)4-7-12-5-2-9(8-11)3-6-12;;/h9H,2-8,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJMCNVXOBICKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC(CC1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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